molecular formula C14H19N5O3 B2777726 3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-52-4

3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2777726
CAS RN: 896322-52-4
M. Wt: 305.338
InChI Key: RCPCSGQHNVIGMC-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as ETP-46464, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of imidazopyridines and has been found to exhibit potent anti-cancer activity in preclinical studies.

Scientific Research Applications

Antihistamine and Allergy Treatment

Methoxyethyl bilastine is a novel antihistamine that exhibits nonsedating properties. It acts as an H1 receptor antagonist, making it useful for managing allergic reactions, hay fever, and other hypersensitivity responses .

Biodegradation Research

Bacterial-Mediated Degradation of Phthalic Acid Esters (PAEs): Phthalic acid esters (PAEs) are synthetic organic compounds widely used as plasticizers in various products. Bacteria-driven PAE biodegradation has emerged as an effective strategy to remediate contaminated environments. Research indicates that PAE-degrading bacteria can perform β-oxidation, trans-esterification, and de-esterification of side chains, leading to the breakdown of PAEs .

Functional Parent Compound

2-Ethoxyethanol Derivative: Methoxyethyl bilastine contains the functional parent compound 2-ethoxyethanol. Understanding its chemical properties and reactivity is essential for drug development and safety assessment .

properties

IUPAC Name

2-(2-ethoxyethyl)-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-5-22-7-6-18-12(20)10-11(17(4)14(18)21)15-13-16(3)9(2)8-19(10)13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCSGQHNVIGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798026

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